Etaqualone-d3 Hydrochloride (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etaqualone-d3 Hydrochloride (Major) is a deuterated analog of etaqualone, a quinazolinone-class compound. It is primarily used in scientific research and is not intended for human or veterinary use. The compound is known for its sedative, hypnotic, muscle relaxant, and central nervous system depressant properties, similar to those of methaqualone.
Preparation Methods
The synthesis of Etaqualone-d3 Hydrochloride involves the reaction of 2-aminobenzophenone-d3 with ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final product. This synthetic route requires a high level of expertise and precision due to the complexity of the reactions involved.
Chemical Reactions Analysis
Etaqualone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Etaqualone-d3 Hydrochloride can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are typically quinazolinone derivatives and amine derivatives.
Scientific Research Applications
Etaqualone-d3 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Employed in studies involving the central nervous system to understand the effects of sedative and hypnotic agents.
Medicine: Utilized in pharmacological research to investigate the mechanisms of action of sedative and hypnotic drugs.
Industry: Applied in the development of new pharmaceuticals and in the quality control of existing drugs
Mechanism of Action
Etaqualone-d3 Hydrochloride exerts its effects by acting as an agonist at the β-subtype of the gamma-aminobutyric acid (GABA) A receptor. This interaction increases the sensitivity of the GABA A receptors, leading to enhanced inhibitory neurotransmission in the central nervous system. The result is a sedative and hypnotic effect, along with muscle relaxation and central nervous system depression .
Comparison with Similar Compounds
Etaqualone-d3 Hydrochloride is similar to other quinazolinone-class compounds, such as:
Methaqualone: Known for its sedative and hypnotic properties, but with a longer duration of action compared to etaqualone.
Mecloqualone: Another quinazolinone derivative with similar sedative and hypnotic effects.
Methylmethaqualone: A methylated analog of methaqualone with enhanced potency.
Cloroqualone: A chlorinated derivative with similar pharmacological properties.
Diproqualone: Known for its anti-inflammatory and analgesic effects in addition to its sedative properties
Etaqualone-d3 Hydrochloride is unique due to its deuterated structure, which provides enhanced stability and allows for more precise analytical measurements in research applications.
Properties
CAS No. |
1794789-34-6 |
---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
269.359 |
IUPAC Name |
2-methyl-3-[2-(1,1,2,2,2-pentadeuterioethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
UVTJKLLUVOTSOB-WNWXXORZSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C |
Synonyms |
3-[2-Ethylphenyl]-2-(methyl-d3)-4(3H)-quinazolinone Monohydrochloride; 3-[o-Ethylphenyl]-2-(methyl-d3)-4(3H)-quinazolinone Hydrochloride; Aolan-d3 Hydrochloride; Athinazone-d3 Hydrochloride; Ethinazone-d3 Hydrochloride; NSC 96163-d3 Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.